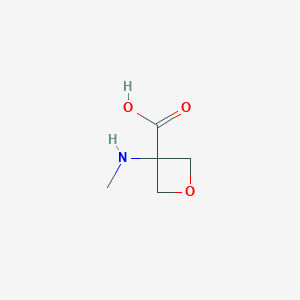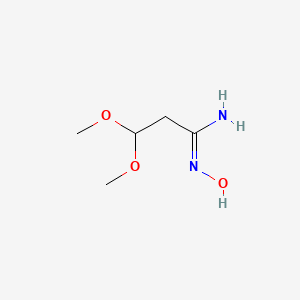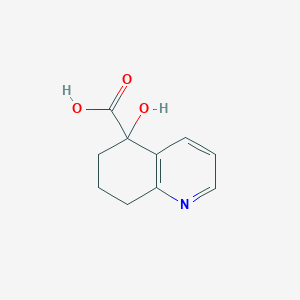
5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid (5-HTQC) is an important intermediate in the synthesis of quinoline and quinazoline compounds. 5-HTQC is a highly versatile compound that is used in a wide variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used as a starting material in the preparation of many other compounds. The synthesis of 5-HTQC is a well-studied process and is relatively straightforward. 5-HTQC is a valuable intermediate in the synthesis of a wide variety of compounds and its properties make it an attractive choice for a variety of applications.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.
Starting Materials
2,3-dihydroquinolin-4(1H)-one, Sodium borohydride, Sodium hydroxide, Hydrochloric acid, Sodium nitrite, Copper sulfate, Sodium carbonate, Sodium dithionite, Sodium bicarbonate, Sodium chloride, Water, Ethanol, Acetone, Diethyl ethe
Reaction
Step 1: Reduction of 2,3-dihydroquinolin-4(1H)-one with sodium borohydride in ethanol to form 5,6,7,8-tetrahydroquinolin-4(1H)-one, Step 2: Oxidation of 5,6,7,8-tetrahydroquinolin-4(1H)-one with sodium chlorite in acetic acid to form 5,6,7,8-tetrahydroquinoline-5-carboxylic acid, Step 3: Nitration of 5,6,7,8-tetrahydroquinoline-5-carboxylic acid with sodium nitrite and copper sulfate in water to form 5-nitro-5,6,7,8-tetrahydroquinoline-5-carboxylic acid, Step 4: Reduction of 5-nitro-5,6,7,8-tetrahydroquinoline-5-carboxylic acid with sodium dithionite in water to form 5-amino-5,6,7,8-tetrahydroquinoline-5-carboxylic acid, Step 5: Hydrolysis of 5-amino-5,6,7,8-tetrahydroquinoline-5-carboxylic acid with sodium hydroxide in water to form 5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid, Step 6: Neutralization of the reaction mixture with hydrochloric acid and precipitation of the product with sodium bicarbonate in diethyl ether, Step 7: Purification of the product by recrystallization from ethanol and drying under vacuum
Mechanism Of Action
The mechanism of action of 5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid is not fully understood. However, it is believed that 5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid acts as a proton donor, transferring protons from its carboxylic acid group to other molecules. This proton transfer can lead to a variety of reactions, including the formation of new bonds and the cleavage of existing bonds. In addition, 5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid is thought to act as a catalyst for a variety of reactions, such as the formation of carbon-carbon bonds.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid are not well understood. However, it is believed that 5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid may have a variety of effects on the body, including the modulation of neurotransmitter release and the regulation of gene expression. In addition, 5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid has been shown to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid in laboratory experiments include its low cost, its availability in large quantities, and its relatively straightforward synthesis. In addition, 5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid has been shown to be a versatile intermediate in the synthesis of a wide variety of compounds. The main limitation of using 5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid in laboratory experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
The future of 5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid research is promising. Potential future directions include the development of new synthesis methods, the exploration of new applications, and the study of its biochemical and physiological effects. In addition, further research is needed to understand the mechanism of action of 5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid and to develop new methods for its use in drug discovery and agrochemical research. Finally, further research is needed to explore the potential of 5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid as an antioxidant and its potential applications in the prevention of certain diseases.
Scientific Research Applications
5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid has been used in a variety of scientific research applications, including drug discovery, agrochemical research, and dye synthesis. In drug discovery, 5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid is used as an intermediate in the synthesis of quinoline and quinazoline compounds. These compounds have been used in the development of a variety of drugs, including antifungal agents, antimalarial agents, and antiviral agents. In agrochemical research, 5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid has been used to synthesize a variety of agrochemicals, such as herbicides and insecticides. In dye synthesis, 5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid has been used to synthesize a variety of dyes, such as acid dyes and direct dyes.
properties
IUPAC Name |
5-hydroxy-7,8-dihydro-6H-quinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9(13)10(14)5-1-4-8-7(10)3-2-6-11-8/h2-3,6,14H,1,4-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBDYIVGCRPKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=N2)C(C1)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

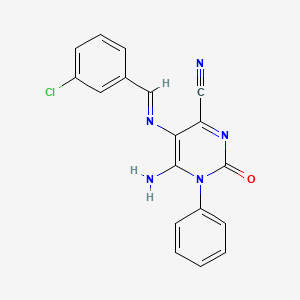
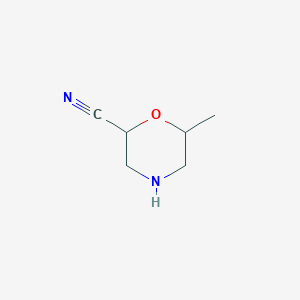
![1-[5-(Aminomethyl)-2-pyridyl]-N,N-dimethylmethanamine](/img/structure/B6355433.png)
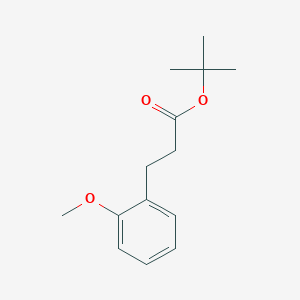

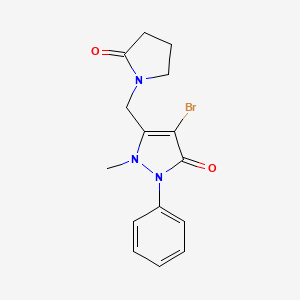
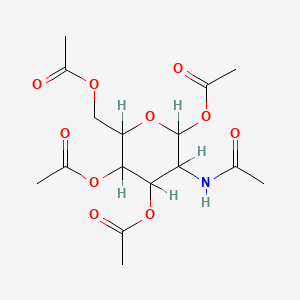
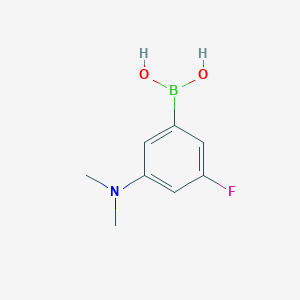

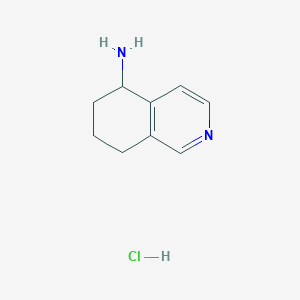
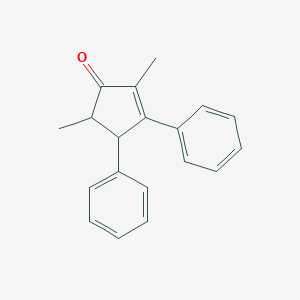
![1-[(4-Chloro-2-methyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6355500.png)
